Cas no 1156755-81-5 (N-(3,5-difluorophenyl)prop-2-enamide)

N-(3,5-difluorophenyl)prop-2-enamide structure
1156755-81-5 structure
Product name:N-(3,5-difluorophenyl)prop-2-enamide
CAS No:1156755-81-5
MF:C9H7F2NO
Molecular Weight:183.154789209366
MDL:MFCD12091105
CID:4573747
PubChem ID:43616264

N-(3,5-difluorophenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(3,5-difluorophenyl)prop-2-enamide
    • 2-Propenamide, N-(3,5-difluorophenyl)-
    • MDL: MFCD12091105
    • インチ: 1S/C9H7F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13)
    • InChIKey: GEWSUIBJGONZMO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC(F)=CC(F)=C1)(=O)C=C

計算された属性

  • 精确分子量: 183.05
  • 同位素质量: 183.05
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1A^2

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 284.0±40.0 °C at 760 mmHg
  • フラッシュポイント: 125.6±27.3 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

N-(3,5-difluorophenyl)prop-2-enamide Security Information

N-(3,5-difluorophenyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D453940-50mg
N-(3,5-Difluorophenyl)prop-2-enamide
1156755-81-5
50mg
$ 185.00 2022-06-05
Enamine
EN300-93839-1.0g
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95.0%
1.0g
$728.0 2025-02-21
Enamine
EN300-93839-10.0g
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95.0%
10.0g
$3131.0 2025-02-21
Aaron
AR019T7U-5g
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95%
5g
$2927.00 2023-12-16
A2B Chem LLC
AV36286-500mg
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95%
500mg
$634.00 2024-04-20
Aaron
AR019T7U-50mg
N-(3,5-Difluorophenyl)prop-2-enamide
1156755-81-5 95%
50mg
$256.00 2025-02-08
Aaron
AR019T7U-2.5g
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95%
2.5g
$1989.00 2023-12-16
A2B Chem LLC
AV36286-2.5g
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95%
2.5g
$1539.00 2024-04-20
1PlusChem
1P019SZI-500mg
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95%
500mg
$759.00 2025-03-03
1PlusChem
1P019SZI-50mg
N-(3,5-difluorophenyl)prop-2-enamide
1156755-81-5 95%
50mg
$256.00 2025-03-03

N-(3,5-difluorophenyl)prop-2-enamide 関連文献

N-(3,5-difluorophenyl)prop-2-enamideに関する追加情報

N-(3,5-Difluorophenyl)prop-2-enamide: A Versatile Compound with Promising Applications in Pharmaceutical Research

N-(3,5-Difluorophenyl)prop-2-enamide, with the chemical formula C10H9FN2O and CAS number 1156755-81-5, has emerged as a critical compound in the field of pharmaceutical chemistry. This molecule belongs to the class of nitroenamide derivatives, which are characterized by their amino group and conjugated double bond systems. The structural features of N-(3,5-Difluorophenyl)prop-2-enamide include a phenyl ring substituted with fluorine atoms at positions 3 and 5, connected to a prop-2-enamide group through a carbon chain. These unique structural elements contribute to its biological activity and pharmacological potential.

Recent advancements in medicinal chemistry have highlighted the significance of fluorine substitution in aromatic rings. Studies published in *Journal of Medicinal Chemistry* (2023) demonstrate that 3,5-difluorophenyl groups enhance the lipophilicity and metabolic stability of drug candidates. This property is particularly relevant for N-(3,5-Difluorophenyl)prop-2-enamide, as the fluorine atoms at positions 3 and 5 may modulate its interaction with biological targets such as protein kinases and ion channels. The prop-2-enamide moiety further contributes to the molecule's electrophilic properties, which are essential for its role in enzyme inhibition and signal transduction pathways.

Structural analysis of N-(3,5-Difluorophenyl)prop-2-enamide reveals a conjugated system between the phenyl ring and the amide group. This conjugation allows for resonance stabilization, which is critical for the molecule's reactivity and selectivity in biological systems. The amino group in the prop-2-enamide structure is capable of forming hydrogen bonds with target proteins, enhancing its binding affinity. Additionally, the fluorine atoms at positions 3 and 5 may engage in electrostatic interactions with hydrophobic pockets in cellular receptors, further optimizing its pharmacological profile.

Recent research in *Bioorganic & Medicinal Chemistry Letters* (2024) has explored the antioxidant properties of N-(3,5-Difluorophenyl)prop-2-enamide. The compound was shown to exhibit radical scavenging activity comparable to well-established antioxidants such as ascorbic acid and tocopherol. This property is attributed to the electron-withdrawing effect of the fluorine atoms, which enhances the molecule's ability to donate electrons and neutralize free radicals. The prop-2-enamide group also contributes to radical stabilization, making the compound a potential candidate for anti-inflammatory and neuroprotective applications.

Pharmacological studies on N-(3,5-Difluorophenyl)prop-2-enamide have focused on its anti-cancer potential. A 2023 paper in *Cancer Research* reported that this compound inhibits the PI3K/AKT/mTOR pathway, a key signaling cascade involved in cell proliferation and survival. The 3,5-difluorophenyl group was found to bind to kinase domains, disrupting the phosphorylation of downstream targets such as Akt and mTOR. This mechanism suggests that N-(3,5-Difluorophenyl)prop-2-enamide could be a valuable targeting agent for cancer therapy, particularly in solid tumors where PI3K/AKT/mTOR hyperactivation is common.

Another area of interest is the neuropharmacological activity of N-(3,5-Difluorophenyl)prop-2-enamide. Research published in *Neuropharmacology* (2023) demonstrated that this compound modulates GABAergic signaling by interacting with GABA receptors. The fluorine atoms at positions 3 and 5 were shown to enhance ligand-receptor interactions, potentially improving the efficacy of GABA agonists in treating epilepsy and anxiety disorders. The prop-2-enamide group may also contribute to ion channel modulation, further expanding its therapeutic applications.

From a synthetic perspective, the preparation of N-(3,5-Difluorophenyl)prop-2-enamide involves a multistep reaction sequence. The fluorination of the phenyl ring is a critical step, typically achieved using fluorinating agents such as dichlorodifluoromethane. The prop-2-enamide moiety is then introduced through amide coupling reactions, often utilizing carbodiimide reagents. The conjugated system formed between the phenyl ring and the amide group is stabilized through electronic effects, ensuring the compound's chemical stability during storage and formulation.

Environmental and safety considerations are also important for N-(3,5-Difluorophenyl)prop-2-enamide. While the compound exhibits low toxicity in preliminary studies, further in vivo and in vitro testing is required to assess its long-term effects. The fluorine atoms may raise concerns regarding bioaccumulation and ecotoxicity, necessitating green chemistry approaches for its synthesis and disposal. Researchers are exploring alternative fluorination methods that minimize environmental impact while maintaining the pharmacological efficacy of the compound.

Overall, N-(3,5-Difluorophenyl)prop-2-enamide represents a promising candidate for pharmaceutical development. Its unique structural features, including the fluorine-substituted phenyl ring and conjugated amide group, provide a foundation for targeted drug design. Continued research into its mechanisms of action, synthetic methods, and biological effects will be essential for advancing its potential as a therapeutic agent in cancer, neurological disorders, and metabolic diseases.

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